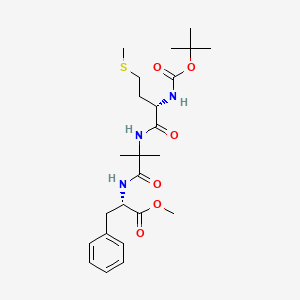

t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester

Descripción general

Descripción

t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester is a synthetic compound often used in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is commonly employed as a protecting group in organic synthesis, particularly in the preparation of peptides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester typically involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for the amino group. The process begins with the protection of the amino group of methionine using Boc anhydride in the presence of a base such as sodium hydroxide. This is followed by the coupling of the protected methionine with aminobutyric acid and phenylalanine methyl ester using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of peptides with high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester undergoes various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, performic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Reduced methionine derivatives.

Substitution: Deprotected amino acids and peptides.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-Met-Aib-Phe-OMe is widely used as a building block in the synthesis of peptides. Its protective Boc (tert-butoxycarbonyl) group allows for selective reactions in solid-phase peptide synthesis (SPPS). The compound facilitates the formation of peptide bonds without interfering with other functional groups, making it essential for creating complex peptides with specific biological activities .

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block in therapeutic peptide synthesis. |

| Drug Development | Modifies peptide structures for enhanced efficacy and stability. |

| Biotechnology | Produces modified proteins for industrial processes and enzyme production. |

Drug Development

In drug design, Boc-Met-Aib-Phe-OMe allows researchers to modify peptide structures to improve their pharmacological properties. This includes enhancing stability against enzymatic degradation and optimizing binding affinities to target receptors .

Biotechnology

The compound is utilized in biotechnological applications to produce modified proteins that can be employed in various industrial processes, including enzyme production and biocatalysis. The ability to create stable and functional proteins is crucial for advancements in biotechnology .

Neuroscience Research

Boc-Met-Aib-Phe-OMe has applications in neuroscience, particularly in studies related to neurotransmitter functions. It aids researchers in understanding brain chemistry and developing potential treatments for neurological disorders .

Case Study 1: Peptide Therapeutics

A study conducted on the synthesis of neuropeptides using Boc-Met-Aib-Phe-OMe demonstrated its effectiveness as a building block. The resulting peptides showed promising results in binding assays related to neurotransmitter receptors, indicating potential therapeutic applications in treating neurological conditions.

Case Study 2: Drug Stability

Research focusing on the stability of peptide drugs revealed that modifications using Boc-Met-Aib-Phe-OMe significantly increased resistance to enzymatic degradation compared to unmodified peptides. This finding underscores the importance of using protected amino acids in drug formulation.

Mecanismo De Acción

The mechanism of action of t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of methionine, preventing unwanted side reactions during peptide bond formation. The protected amino acid can then be selectively deprotected under acidic conditions to reveal the free amino group, allowing for further peptide elongation .

Comparación Con Compuestos Similares

Similar Compounds

t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine: Similar structure but without the methyl ester group.

t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.

t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine isopropyl ester: Similar structure with an isopropyl ester group instead of a methyl ester group.

Uniqueness

t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester is unique due to its specific combination of protecting groups and ester functionalities, which provide stability and reactivity suitable for peptide synthesis. Its use in solid-phase peptide synthesis allows for efficient and high-yield production of peptides .

Actividad Biológica

t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester (often abbreviated as Boc-Met-Aba-Phe-OMe) is a compound that has garnered attention for its potential biological activities, particularly in the context of peptide synthesis and therapeutic applications. This article explores its biological activity, synthesis methods, and case studies highlighting its relevance in research.

Chemical Structure and Properties

The molecular formula of this compound is C24H37N3O6S. It features a t-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide chemistry to protect the amino group during synthesis. The presence of methionine, an essential amino acid, and phenylalanine, an aromatic amino acid, suggests potential interactions with biological systems.

Synthesis Methods

The synthesis of Boc-Met-Aba-Phe-OMe typically involves several steps:

- Protection of Amino Groups : The amino group of methionine is protected using the Boc group.

- Coupling Reactions : The protected amino acids are coupled using standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).

- Deprotection : After the desired peptide chain is formed, the Boc group can be removed under acidic conditions to yield the free amino acid.

Antimicrobial Activity

Recent studies have indicated that derivatives of amino acid methyl esters exhibit varying degrees of antimicrobial activity. For instance, hydrolyzed peptide conjugates demonstrated significant antimicrobial effects against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 6 to 25 µg/mL . However, it was noted that methyl ester derivatives often exhibited lower activity compared to their hydrolyzed counterparts.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on synthesized analogues of Boc-Met-Aba-Phe-OMe against various cancer cell lines. For example, compounds derived from similar structures showed IC50 values indicating potent cytotoxic effects against mouse lymphoma cells . These findings suggest that modifications in the peptide structure can enhance or diminish biological activity.

Case Studies

- Peptide Conjugates in Cancer Therapy : A study explored the use of similar conjugated peptides in targeting specific cancer cells. The results indicated that modifications at the C-terminal significantly affected the selectivity and potency of these compounds against cancerous cells .

- Inflammation Models : Research involving inflammation models demonstrated that esterification of specific peptides enhanced their chemotactic properties for immune cells, suggesting potential applications in immunotherapy .

Comparative Data Table

| Compound Name | Molecular Formula | Biological Activity | MIC/IC50 Values |

|---|---|---|---|

| t-Butyloxycarbonyl-methionyl-aminobutyryl-Phe-OMe | C24H37N3O6S | Antimicrobial, Cytotoxic | MIC: 6 - 25 µg/mL |

| N-formylmethionyl-leucyl-phenylalanine | C15H21NO4 | Chemotactic for leukocytes | IC50: >100 µM for monocytes |

| Conjugated Peptides | Varies | Targeting cancer cells | IC50: 1.5 µM |

Propiedades

IUPAC Name |

methyl (2S)-2-[[2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N3O6S/c1-23(2,3)33-22(31)26-17(13-14-34-7)19(28)27-24(4,5)21(30)25-18(20(29)32-6)15-16-11-9-8-10-12-16/h8-12,17-18H,13-15H2,1-7H3,(H,25,30)(H,26,31)(H,27,28)/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMYWYKYVNEZIV-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(C)(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NC(C)(C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908014 | |

| Record name | 2-{[tert-Butoxy(hydroxy)methylidene]amino}-N-{1-hydroxy-1-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)imino]-2-methylpropan-2-yl}-4-(methylsulfanyl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102714-80-7 | |

| Record name | t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102714807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[tert-Butoxy(hydroxy)methylidene]amino}-N-{1-hydroxy-1-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)imino]-2-methylpropan-2-yl}-4-(methylsulfanyl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.